3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline derivatives, including the compound , have drawn significant attention due to their wide range of biological activities . They belong to the N-containing heterocyclic compounds and have been found to exhibit anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc. activities .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Molecular Structure Analysis
Quinazoline derivatives are N-containing heterocyclic compounds . They are a group of substances that display a wide range of activities . They belong to the benzodiazines—diazonaphthalenes, which contain two atoms of nitrogen .Chemical Reactions Analysis
The synthesis of quinazoline derivatives involves various reactions, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Physical And Chemical Properties Analysis
Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells use to grow and divide. Some quinazoline compounds have been found to be effective against lung and pancreatic cancers .
Anti-Inflammatory and Analgesic Effects
These compounds exhibit significant anti-inflammatory and analgesic effects, making them potential candidates for the treatment of chronic inflammatory diseases and pain management .
Antimicrobial Properties
Quinazoline derivatives have shown promising results as antibacterial and antifungal agents. Their ability to inhibit the growth of various bacteria and fungi makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antiviral Applications
The antiviral activity of quinazoline derivatives, including their potential to inhibit HIV, is another area of interest. They can interfere with viral replication, which is crucial for the treatment and management of viral infections .
Cardiovascular Therapeutics
Some quinazolines have been identified to possess anti-hypertensive properties, which could be beneficial in treating cardiovascular diseases such as hypertension .
Neurological Disorders
Quinazoline derivatives have potential applications in neurology, particularly in the treatment of Parkinson’s disease and as antipsychotic agents. They may influence neurotransmitter systems within the brain .
Each of these applications represents a unique field of research where “3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide” could have significant implications. The ongoing research into the synthesis and bioactivity of quinazoline derivatives continues to uncover new potential therapeutic uses for these compounds. The information provided here is based on the current understanding and research within the scientific community as of my last update in 2021, supplemented by recent findings from the provided sources .
Mechanism of Action
The mechanism of action of quinazoline derivatives is largely dependent on the properties of the substituents and their presence and position on one of the cyclic compounds . Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-13-9-19-21-12-15-10-16(7-8-18(15)25(19)23-13)22-20(26)14-5-4-6-17(11-14)24(2)3/h4-6,9,11-12,16H,7-8,10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWGNTLJSCHYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC(=CC=C4)N(C)C)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.